molecular formula C8H10ClNO3 B2445147 Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride CAS No. 1258652-52-6

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride

Cat. No.: B2445147
CAS No.: 1258652-52-6
M. Wt: 203.62
InChI Key: AHXYZSLQVBLPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . This compound is known for its unique structure, which includes a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYZSLQVBLPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride typically involves the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Reduction Reactions

The ester group undergoes reduction to yield alcohols under controlled conditions:

  • Reagent : Lithium aluminum hydride (LiAlH₄)

  • Conditions : Anhydrous tetrahydrofuran (THF) at 0°C for 1 hour

  • Product : 2-(Pyridin-3-yl)ethanol

  • Yield : 51%

  • Mechanism : LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the pyridine ring .

Another reduction method employs sodium borohydride (NaBH₄):

  • Reagent : NaBH₄ in methanol

  • Conditions : Reflux for 3.5 hours under nitrogen atmosphere

  • Product : 3-Pyridylethanol

  • Yield : Quantitative (specific yield not reported) .

Esterification and Transesterification

The compound can be synthesized via acid-catalyzed esterification:

  • Reagent : Concentrated H₂SO₄

  • Conditions : Methanol solvent under reflux for 1 hour

  • Reactant : 2-(Pyridin-3-yl)acetic acid hydrochloride

  • Yield : 98% .

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic reactions:

  • Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl) with triethylamine (Et₃N)

  • Conditions : Methanol at −5°C, followed by sodium methylate addition

  • Product : N-Hydroxy-3-pyridineacetamide

  • Yield : ~55% (after crystallization) .

Oxidation Reactions

Oxidative cleavage of the hydroxyl group has been documented:

  • Reagent : Potassium permanganate (KMnO₄)

  • Conditions : Acidic aqueous medium

  • Product : 2-Oxo-2-(pyridin-3-yl)acetic acid (theoretical pathway, yield not reported).

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing ester group:

Reaction Type Reagents Conditions Expected Product
NitrationHNO₃/H₂SO₄0–50°C3-Nitro-pyridinyl derivative
HalogenationBr₂ or Cl₂Room temperature or heating3-Halo-pyridinyl derivative

Experimental yields for these reactions are not explicitly reported but are inferred from analogous pyridine derivatives.

Hydrolysis

The ester group hydrolyzes under basic or acidic conditions:

  • Basic Hydrolysis :

    • Reagent : NH₄OH (concentrated aqueous ammonia)

    • Conditions : Room temperature for 24 hours

    • Product : 2-Hydroxy-2-(pyridin-3-yl)acetic acid

    • Yield : 76% .

Comparison of Reaction Pathways

Key reaction pathways are summarized below:

Reaction Type Key Reagent Product Yield Citation
ReductionLiAlH₄2-(Pyridin-3-yl)ethanol51%
EsterificationH₂SO₄/MeOHMethyl ester derivative98%
Nucleophilic Sub.NH₂OH·HCl/Et₃NN-Hydroxyacetamide~55%
HydrolysisNH₄OHCarboxylic acid derivative76%

Mechanistic Insights

  • Reduction : LiAlH₄ coordinates with the ester carbonyl oxygen, facilitating hydride transfer to form the alcohol .

  • Esterification : Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, enabling nucleophilic attack by methanol .

  • Nitration : The pyridine ring directs nitration to the meta position relative to the ester group, though steric hindrance may reduce reactivity.

This compound’s multifunctional reactivity underscores its utility in synthesizing bioactive molecules and complex heterocycles. Further studies on catalytic systems and reaction optimization could expand its synthetic applications.

Scientific Research Applications

Synthesis and Production

The synthesis of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride typically involves the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with methanol in the presence of hydrochloric acid as a catalyst. Industrial production may utilize continuous flow reactors to optimize yield and ensure consistent quality.

Scientific Research Applications

This compound has diverse applications:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a building block for synthesizing pharmaceuticals and agrochemicals.

Biology

  • Biochemical Probe : Investigated for its role in studying enzyme mechanisms and metabolic pathways.

Medicine

  • Therapeutic Properties : Explored for antimicrobial and anticancer activities.

Industry

  • Production of Specialty Chemicals : Utilized in creating various chemical products.

Antimicrobial Properties

Research indicates significant antimicrobial activity against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

Anticancer Activity

Preliminary studies suggest potential anticancer properties through modulation of signaling pathways that regulate cell proliferation and apoptosis.

Study on Antimicrobial Activity

A comprehensive examination involving synthesized alkaloids, including this compound, demonstrated promising results against multiple pathogens with varying MIC values, indicating its potential as a therapeutic agent in infectious diseases.

Anticancer Research

Investigation into the anticancer properties revealed that this compound may affect cell signaling pathways associated with cancer progression. Further studies are warranted to explore its efficacy as a cancer therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various research and industrial applications .

Biological Activity

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research applications, and comparative analysis with related compounds.

  • Chemical Formula : C₈H₉ClN₁O₂
  • Molecular Weight : 151.16 g/mol
  • CAS Number : 39998-25-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. It has been investigated for its role as a biochemical probe in studying enzyme mechanisms, particularly in metabolic pathways related to disease states.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

  • E. coli : MIC = 0.0195 mg/mL
  • Bacillus mycoides : MIC = 0.0048 mg/mL
  • C. albicans : MIC = 0.0048 mg/mL .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Its mechanism involves the modulation of signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Study on Antimicrobial Activity : A comprehensive examination of synthesized alkaloids, including this compound, demonstrated promising results against multiple pathogens with varying MIC values, indicating its potential as a therapeutic agent in infectious diseases .
  • Anticancer Research : Investigations into the compound's effects on cancer cell lines revealed a downregulation of key proteins involved in tumor growth and survival, suggesting a possible application in cancer treatment strategies .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundPyridine derivativeAntimicrobial, anticancer
Methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloridePyridine derivativeModerate antimicrobial activity
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloridePyridine derivativeSimilar activity profile

This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to other derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride?

  • Answer: Synthesis typically involves esterification of 2-(pyridin-3-yl)acetic acid derivatives. A two-step approach is often used: (1) activation of the carboxylic acid using agents like EDC/HCl or HATU, followed by coupling with methanol under basic conditions, and (2) hydroxylation at the α-position via catalytic oxidation or hydroxyl group protection/deprotection strategies. Final hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous conditions .

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Answer:

  • LC-MS: Confirm molecular weight (e.g., expected m/z for [M+H]+ via comparison with published data) .
  • 1H/13C NMR: Pyridinyl protons resonate at δ ~8.5–9.0 ppm; the methyl ester group appears as a singlet at δ ~3.7 ppm. Hydroxyl protons may show broad peaks in DMSO-d6 .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water to assess purity (>95%) .

Q. How should researchers safely handle and store this compound?

  • Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester and hydrochloride moieties. Use PPE (gloves, lab coat, goggles) during handling, as the compound may cause eye/respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the esterification step?

  • Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2) to enhance esterification efficiency.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to improve reagent solubility.
  • In-Situ Monitoring: Employ FTIR to track ester C=O bond formation (ν ~1740 cm⁻¹) and adjust reaction time/temperature dynamically .

Q. What strategies are effective for resolving contradictory NOESY/ROESY data in stereochemical assignments of the α-hydroxy group?

  • Answer:

  • Dynamic NMR: Perform variable-temperature 1H NMR to assess conformational flexibility influencing NOE correlations.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict preferred conformers and simulate NOE patterns.
  • X-ray Crystallography: Prioritize single-crystal growth (e.g., via slow evaporation in ethanol/water) for definitive stereochemical confirmation .

Q. How can unexpected by-products (e.g., diastereomers or degradation products) be characterized and minimized during synthesis?

  • Answer:

  • By-Product Isolation: Use preparative HPLC with a gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate impurities.
  • Structural Elucidation: Perform HRMS and 2D NMR (HSQC, HMBC) to identify functional groups and connectivity.
  • Process Control: Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap reactive intermediates and reduce side reactions .

Q. What methodologies are recommended for assessing the compound’s stability under accelerated degradation conditions (e.g., oxidative stress)?

  • Answer:

  • Forced Degradation Studies: Expose the compound to 3% H2O2 at 40°C for 24 hours. Monitor degradation via UPLC-PDA and identify products using Q-TOF-MS.
  • Kinetic Analysis: Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Methodological Considerations

  • Stereochemical Purity: Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases can resolve enantiomers, ensuring >99% enantiomeric excess .
  • Counterion Analysis: Ion chromatography (IC) or 35Cl NMR (δ ~0 ppm for HCl) verifies hydrochloride content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.